![molecular formula C27H25NO4 B2800723 6,7-Dimethoxy-3-(4-methylbenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one CAS No. 866808-27-7](/img/structure/B2800723.png)

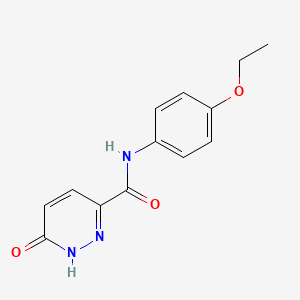

6,7-Dimethoxy-3-(4-methylbenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

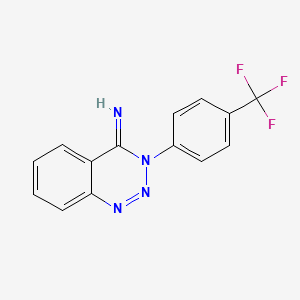

- 6,7-Dimethoxy-3-(4-methylbenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one is a chemical compound with the molecular formula C26H23NO4 .

- It belongs to the class of quinoline derivatives and contains methoxy and benzoyl functional groups.

- The compound exhibits interesting pharmacological properties and has been studied for its potential applications in agrochemicals, pharmaceuticals, and dyestuffs.

Synthesis Analysis

- Unfortunately, I couldn’t find specific synthesis references for this compound in the available databases.

- However, the synthesis likely involves the condensation of appropriate precursors under specific reaction conditions.

Molecular Structure Analysis

- The molecular structure of 6,7-Dimethoxy-3-(4-methylbenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one consists of a quinoline core with two methoxy groups and a benzoyl group attached.

- The compound’s structure is crucial for understanding its properties and potential interactions.

Chemical Reactions Analysis

- Without specific reaction data, it’s challenging to provide detailed chemical reactions.

- However, the compound may undergo various transformations, including oxidation, reduction, and substitution reactions.

Physical And Chemical Properties Analysis

- Melting Point : Not available (requires experimental determination).

- Solubility : Insoluble in water.

Scientific Research Applications

Synthesis and Chemical Studies

Research on similar quinolin-4-one derivatives has focused on their synthesis and the exploration of their chemical properties. For instance, studies on the synthesis and theoretical analysis of dimethoxy-dihydro-dibenzo quinolin-7-ones have provided insights into the cyclization processes and aromatic demethoxylation, aiding in understanding the reactivity and formation of such compounds (Sobarzo-Sánchez, Castedo, & Fuente, 2006). These foundational studies are crucial for developing synthetic pathways and understanding the chemical behavior of complex quinolin-4-one derivatives.

Antimicrobial and Antitubercular Activity

A significant area of application for quinoline derivatives is their potential antimicrobial and antitubercular activities. Compounds with similar structures have been identified as novel inhibitors of Mycobacterium tuberculosis (Mtb), highlighting the role of specific structural features like the benzyloxy aniline and dimethoxy quinoline ring in Mtb inhibition (Asquith et al., 2019). Such research underscores the potential of 6,7-Dimethoxy-3-(4-methylbenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one and related compounds in developing new antimicrobial agents.

Safety And Hazards

Causes skin and eye irritation. Store in a cool, dry place away from bases and oxidizing agents.

Future Directions

- Investigate its biological activity, potential therapeutic applications, and toxicity profiles.

- Explore its interactions with relevant enzymes or receptors.

- Optimize synthesis methods for scalability and efficiency.

properties

IUPAC Name |

6,7-dimethoxy-3-(4-methylbenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO4/c1-17-8-10-20(11-9-17)26(29)22-16-28(15-19-7-5-6-18(2)12-19)23-14-25(32-4)24(31-3)13-21(23)27(22)30/h5-14,16H,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATPDLGUKHYAQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethoxy-3-(4-methylbenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanehydrazide](/img/structure/B2800641.png)

![4-[(3,5-Dimethylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2800643.png)

![3-ethylsulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2800649.png)

![N-phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2800651.png)

![2-Hydroxy-5-{[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]amino}benzoic acid](/img/structure/B2800654.png)

![4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2800656.png)

![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2800657.png)

![3-[(Benzyloxy)sulfamoyl]benzoic acid](/img/structure/B2800661.png)